![molecular formula C12H10N4O2 B5369869 5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5369869.png)
5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, commonly known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPTP is a heterocyclic compound that has a pyrimidine ring fused with a triazole ring and a phenyl group attached to it.
Mechanism of Action
MPTP's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MPTP has been shown to inhibit the activity of protein kinase B (Akt) and induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis. In inflammation, MPTP has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. In Parkinson's disease, MPTP is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively targets dopaminergic neurons in the substantia nigra and induces cell death by inhibiting complex I of the mitochondrial respiratory chain.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, MPTP has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In inflammation, MPTP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In Parkinson's disease, MPTP has been found to induce selective degeneration of dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animal models.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models, its potential as an anticancer and anti-inflammatory agent, and its unique heterocyclic structure. However, MPTP also has some limitations, such as its toxicity and the need for specialized equipment and expertise to handle and synthesize it.
Future Directions
There are several future directions for MPTP research, including its potential as a therapeutic agent for cancer, inflammation, and neurological disorders, its use as a tool to study Parkinson's disease, and its potential as a scaffold for the design of new heterocyclic compounds. Further research is needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications.
Synthesis Methods
MPTP can be synthesized through a reaction between 2-methoxyaniline and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and sodium nitrite to form the triazole ring. The final step involves cyclization with formic acid to produce MPTP.
Scientific Research Applications
MPTP has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, MPTP has shown promising results as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, MPTP has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, MPTP has been extensively studied for its ability to induce Parkinson's disease-like symptoms in animal models, which has led to the discovery of new treatments for Parkinson's disease.
properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-10-5-3-2-4-8(10)9-6-11(17)16-12(15-9)13-7-14-16/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYZEJQSPHIACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)N3C(=N2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)
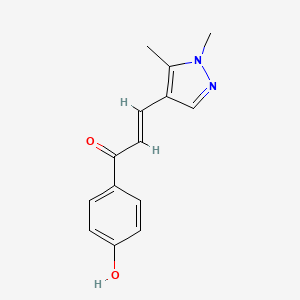

![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
![8-[(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5369817.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
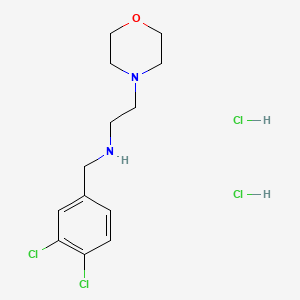
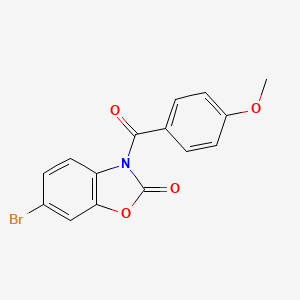
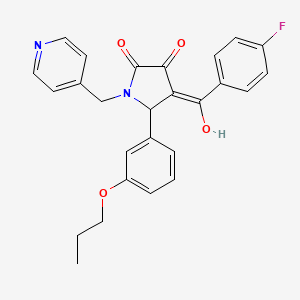
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
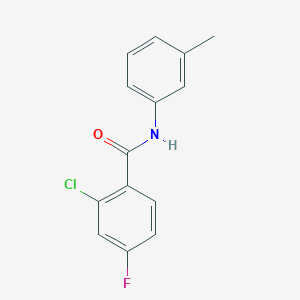
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5369879.png)